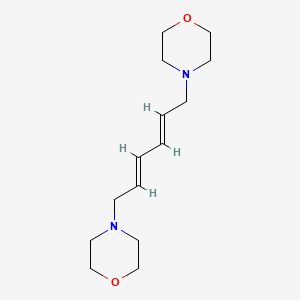
4,4'-(Hexa-2,4-diene-1,6-diyl)bismorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine is an organic compound with the molecular formula C14H24N2O2 It is characterized by the presence of two morpholine rings connected by a hexa-2,4-diene-1,6-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine typically involves the reaction of morpholine with a suitable diene precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where morpholine is reacted with a hexa-2,4-diene derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diene linker to a saturated alkane.
Substitution: The morpholine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(3,6-Dioxa-octane-1,8-diyl)bismorpholine
- (2Z,4Z)-Hexa-2,4-diene-1,6-diol
Uniqueness
4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine is unique due to its specific diene linker and the presence of two morpholine rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
84682-39-3 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-[(2E,4E)-6-morpholin-4-ylhexa-2,4-dienyl]morpholine |
InChI |
InChI=1S/C14H24N2O2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h1-4H,5-14H2/b3-1+,4-2+ |
InChI Key |
YWTMUEXSRPGWIK-ZPUQHVIOSA-N |
Isomeric SMILES |
C1N(CCOC1)C/C=C/C=C/CN2CCOCC2 |
Canonical SMILES |
C1COCCN1CC=CC=CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


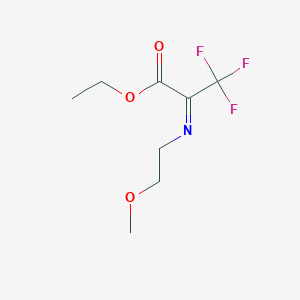
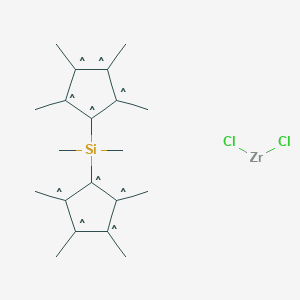
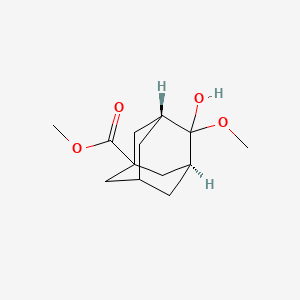
![(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12278447.png)
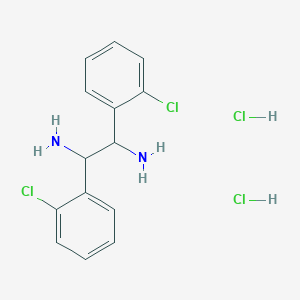
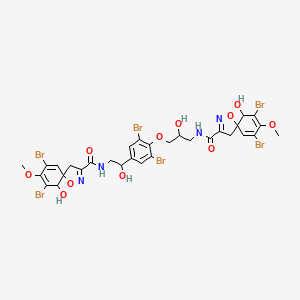
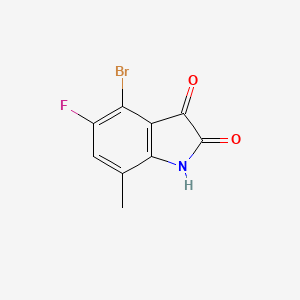
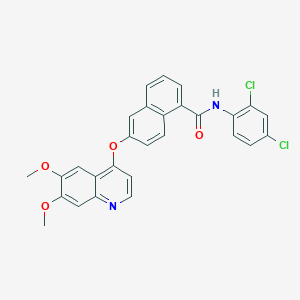
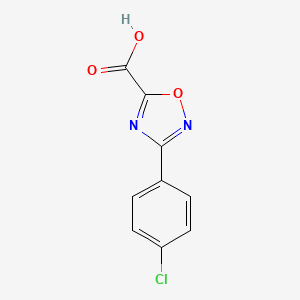
![[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)
![3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278495.png)
![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
